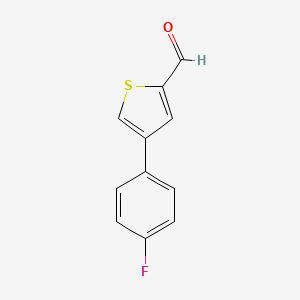

4-(4-Fluorophenyl)thiophene-2-carbaldehyde

Description

Contextual Significance of Thiophene (B33073) Derivatives in Organic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom and is considered aromatic, exhibiting properties similar to benzene (B151609). nih.govchemicalbook.com First discovered as a contaminant in coal tar, thiophene and its derivatives have become foundational building blocks in modern organic synthesis. nih.govresearchgate.net The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular applications. nih.govnih.gov Their utility also extends to materials science, where thiophene-based polymers are used in the development of organic electronics, such as light-emitting diodes (OLEDs) and solar cells, owing to their excellent electronic and thermal properties. aobchem.comresearchgate.net The reactivity of the thiophene ring allows for various substitution reactions, making it a versatile template for creating complex molecules. researchgate.net

The Role of Fluorinated Aromatic Systems in Advanced Chemical Research

The introduction of fluorine into aromatic systems profoundly alters a molecule's physical, chemical, and biological properties. sigmaaldrich.commdpi.com Fluorine is the most electronegative element, and its presence can enhance a compound's metabolic stability, lipophilicity, and bioavailability—key parameters in drug design. nih.govmdpi.com Consequently, fluorinated aromatic compounds are integral to the development of modern pharmaceuticals, including antibiotics, anticancer agents, and anesthetics. mdpi.comnih.gov Beyond medicine, these systems are crucial in materials science for creating advanced polymers and liquid crystals with enhanced thermal stability and chemical resistance. scbt.comnih.gov The unique properties conferred by fluorine justify the often higher costs associated with their synthesis, driving ongoing research into new and efficient fluorination techniques. sigmaaldrich.commdpi.com

Overview of Aldehyde Functionality in Heterocyclic Scaffolds

The aldehyde group, consisting of a carbonyl center bonded to hydrogen and an R group (R-CH=O), is a cornerstone of organic chemistry. chemspider.comresearchgate.net When attached to a heterocyclic scaffold like thiophene, the aldehyde group serves as a versatile synthetic handle. It is highly reactive and participates in a wide array of chemical transformations. researchgate.net These include condensation reactions to form Schiff bases, Wittig reactions to create alkenes, and oxidation or reduction to yield carboxylic acids or alcohols, respectively. The aldehyde's electrophilic nature makes it a key site for nucleophilic attack, enabling the construction of more complex molecular architectures. chemspider.com In the synthesis of pharmaceuticals and other functional materials, the aldehyde functionality on a heterocycle is often used as a crucial intermediate step for building larger, more elaborate structures. researchgate.netresearchgate.net

Current Research Landscape Pertaining to 4-(4-Fluorophenyl)thiophene-2-carbaldehyde

While this compound is commercially available as a research chemical, specific academic studies focusing exclusively on this isomer are limited. aobchem.com The main body of relevant research investigates the synthesis and properties of the broader class of 4-arylthiophene-2-carbaldehydes.

A key synthetic route to this class of compounds is the Suzuki-Miyaura cross-coupling reaction. nih.gov This powerful carbon-carbon bond-forming reaction is widely used due to its tolerance of various functional groups. The general synthesis involves the reaction of 4-bromothiophene-2-carbaldehyde with an appropriate arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov

General Synthesis via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

|---|

Research on related structures provides insight into the potential reactivity of this compound. For instance, the non-fluorinated parent compound, 4-phenylthiophene-2-carbaldehyde, has been used to synthesize Schiff's base probes for use as colorimetric chemical sensors. researchgate.net Furthermore, studies on isomeric structures such as N-(3,4,5-trimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide have explored their potential as anticancer agents, demonstrating the biological relevance of the (4-fluorophenyl)thiophene scaffold. mdpi.com

Aims and Scope of Academic Investigations on the Compound

Based on the research conducted on analogous compounds, academic investigations involving this compound and its derivatives are primarily driven by the search for new molecules with useful biological or material properties.

The typical aims of such research include:

Synthesis of Novel Derivatives: Utilizing the aldehyde group as a reactive site to synthesize new series of compounds, such as Schiff bases, hydrazones, or other complex heterocycles. researchgate.netresearchgate.net

Biological Screening: Evaluating the synthesized compounds for a range of biological activities. Common assays include testing for antibacterial, antifungal, anti-inflammatory, anti-urease, and anticancer (cytotoxic) properties. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Analyzing how different substituents on the thiophene or phenyl ring influence the observed biological activity to guide the design of more potent and selective compounds.

The scope of these investigations is generally interdisciplinary, combining synthetic organic chemistry for molecule creation, spectroscopy for structural elucidation, and various biological or pharmacological assays to determine functional properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJMKLCAPMSIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853310-97-1 | |

| Record name | 4-(4-FLUOROPHENYL)-2-THIOPHENECARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Synthesis

Convergent Synthetic Strategies for the 4-(4-Fluorophenyl)thiophene-2-carbaldehyde Core

Convergent synthesis offers an efficient route to complex molecules by joining pre-synthesized fragments. For the this compound core, this approach primarily involves the formation of the C-C bond between the thiophene (B33073) and the fluorophenyl moieties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the synthesis of biaryl compounds, including 4-arylthiophene-2-carbaldehydes. nih.govmdpi.com This reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid or its ester, with a halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, the key reaction is the coupling of 4-bromothiophene-2-carbaldehyde with (4-fluorophenyl)boronic acid. researchgate.netnih.gov

A general scheme for this synthesis involves reacting 4-bromothiophene-2-carbaldehyde with a suitable (4-fluorophenyl)boronic acid or ester in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.comresearchgate.net

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for the synthesis of 4-arylthiophene-2-carbaldehydes. mdpi.comresearchgate.net The phosphine (B1218219) ligands play a crucial role in the catalytic cycle, influencing the oxidative addition and reductive elimination steps.

The development of novel and more efficient catalytic systems is an active area of research. For instance, some studies have explored the use of palladium(II) acetate (B1210297) in conjunction with specific ligands. mdpi.com The use of nanocatalysts is also emerging as a promising approach due to their high surface area and potential for catalyst recycling. mdpi.comresearchgate.net The optimization of the catalyst loading is another critical parameter, with some efficient protocols requiring as little as 0.02 mol% of a palladium catalyst for coupling reactions involving thiophene rings. rsc.org

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling in Thiophene Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene (B28343)/Water | 85-90 | Good | mdpi.com |

| Pd(OAc)₂/DAB-Cy | DAB-Cy | - | - | - | - | mdpi.com |

| Pd@UPOPs | None | K₂CO₃ | DMSO | - | 95.4 | researchgate.net |

The choice of solvent significantly impacts the yield and reaction rate of the Suzuki-Miyaura coupling. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic reactants and the inorganic base. Common solvent systems include toluene/water and dioxane/water mixtures. mdpi.comnih.gov The reaction temperature is another key parameter, with most coupling reactions for the synthesis of 4-arylthiophene-2-carbaldehydes being conducted at elevated temperatures, typically between 85-90 °C. mdpi.comnih.gov

The optimization of reaction conditions, including the choice of base and the stoichiometry of the reactants, is crucial for maximizing the yield and minimizing side products. researchgate.net Potassium phosphate is a frequently used base in these reactions. mdpi.comresearchgate.net Deep learning models have also been explored to predict optimal reaction conditions for Suzuki-Miyaura couplings, offering a modern approach to reaction optimization. rsc.org

Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of 4-bromothiophene-2-carbaldehyde

| Solvent System (v/v) | Base | Temperature (°C) | Outcome | Reference |

| Toluene/Water (4:1) | K₃PO₄ | 85-90 | Good yield | mdpi.com |

| Dioxane/Water (4:1) | K₃PO₄ | 85-90 | Excellent yield | nih.gov |

Vilsmeier-Haack Formylation in Related Thiophene Systems

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species then attacks the electron-rich ring to introduce a formyl group after hydrolysis of the initial iminium ion intermediate. organic-chemistry.org

While the direct synthesis of this compound would involve the formylation of 3-(4-fluorophenyl)thiophene, the Vilsmeier-Haack reaction is more commonly used to prepare thiophene-2-carbaldehyde (B41791) from thiophene itself. wikipedia.org The regioselectivity of the formylation on a pre-substituted thiophene ring would depend on the electronic nature of the substituent. In the case of a 3-arylthiophene, the formylation is expected to occur at the adjacent C2 or C5 positions, which are activated by the sulfur atom. The specific outcome would be influenced by the electronic properties of the aryl group.

Ring-Opening/Annulation Approaches to Thiophene Aldehydes

Alternative strategies for the synthesis of substituted thiophene aldehydes involve ring-opening followed by annulation, or direct annulation approaches. These methods can provide access to substitution patterns that are not readily achievable through conventional methods.

One innovative approach involves the ring-opening/annulation reaction of cyclopropyl (B3062369) ethanols with potassium sulfide. rsc.org This method allows for the formation of two C-S bonds in a one-pot procedure, leading to the synthesis of thiophene aldehydes with good functional group tolerance under mild conditions. rsc.org Another strategy involves the ring-opening of dithieno[2,3-b:3′,2′-d]thiophene in the presence of n-butyllithium to generate substituted bithiophenyl aldehydes. documentsdelivered.com Furthermore, the Gewald reaction, a multi-component reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur, is a well-established method for the synthesis of polysubstituted thiophenes, which can then be further functionalized. organic-chemistry.org

Development of Green Chemistry-Compliant Synthetic Pathways

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes to thiophene derivatives. unibo.it This includes the use of greener solvents, such as water or ethanol, and the development of catalyst systems that can be easily recovered and reused. unito.itnih.govnih.gov

Scale-Up Considerations for Laboratory Synthesis

The primary route for synthesizing this compound at the laboratory level involves a Suzuki-Miyaura cross-coupling reaction. This reaction pairs 4-bromothiophene-2-carbaldehyde with a (4-fluorophenyl)boronic acid or its corresponding ester in the presence of a palladium catalyst and a base. The general reaction scheme provides a foundational blueprint for considering the complexities of a larger scale operation.

A study on the synthesis of various 4-arylthiophene-2-carbaldehydes demonstrated the viability of this method, achieving moderate to excellent yields under specific laboratory conditions. nih.gov The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate, in a solvent system which could be a mixture of toluene and water or dioxane and water. nih.gov

When contemplating the scale-up of this synthesis, several critical factors must be addressed to ensure efficiency, safety, and economic viability.

Reaction Conditions and Process Optimization:

Transitioning from a few grams to multi-gram or kilogram-scale production requires meticulous optimization of reaction parameters.

| Parameter | Laboratory Scale | Scale-Up Considerations |

| Catalyst Loading | High catalyst loading (e.g., 5 mol%) is often tolerated to maximize yield. nih.gov | Reducing catalyst loading is crucial for cost-effectiveness. This may involve screening more active catalysts or optimizing reaction conditions to maintain high conversion with less catalyst. Catalyst deactivation and recovery also become significant concerns. |

| Temperature Control | Heating is typically achieved with a heating mantle, providing relatively uniform temperature. | Maintaining precise and uniform temperature control in a larger reactor is challenging due to a lower surface-area-to-volume ratio. Exothermic or endothermic events can lead to localized temperature gradients, affecting reaction kinetics and potentially causing side reactions. Jacketed reactors with efficient heat transfer fluids are necessary. |

| Solvent Selection | Solvents like toluene/water or dioxane/water are common. nih.gov | Solvent choice at scale is influenced by cost, safety (flammability, toxicity), and environmental impact. The ease of solvent recovery and recycling is also a major economic driver. |

| Mixing | Magnetic stirrers are often sufficient for small flasks. | Efficient mixing is critical to ensure homogeneity, especially in heterogeneous mixtures involving an aqueous base and an organic solvent. Mechanical overhead stirrers with appropriate impeller designs are required to manage mass transfer limitations. |

| Reaction Time | Reactions may run for extended periods (e.g., 24 hours) to ensure completion. google.com | Long reaction times are economically unfavorable. Kinetic studies are needed to determine the optimal reaction time that balances high yield with process throughput. |

Purification and Isolation:

The purification of this compound on a larger scale presents its own set of challenges. While laboratory-scale purification often relies on column chromatography, this method is generally not practical for large quantities due to high solvent consumption and labor intensity.

| Method | Laboratory Scale Application | Scale-Up Feasibility |

| Column Chromatography | Commonly used for purifying small amounts of product to high purity. | Impractical and costly for large-scale production. |

| Recrystallization | A viable option if a suitable solvent system can be identified. This method is scalable and can yield high-purity crystalline products. The choice of solvent is critical and requires careful screening. | Highly feasible and often the preferred method for purifying solid compounds at scale. Process parameters such as cooling rate and agitation need to be controlled to obtain the desired crystal size and purity. |

| Distillation | Potentially applicable if the compound is thermally stable and has a suitable boiling point. Vacuum distillation can be used to lower the boiling point and prevent thermal decomposition. | Feasible for liquid products or solids with low melting points. Requires specialized equipment and careful control of pressure and temperature to avoid degradation. |

| Extraction | Used during the work-up to separate the product from the reaction mixture. | A standard and scalable unit operation. The choice of extraction solvent and the number of extraction stages will need to be optimized for efficiency. |

Patents related to the purification of the similar compound, 2-(4-fluorophenyl)thiophene, highlight methods like vacuum fractionation and recrystallization from solvents like petroleum ether, which could be adapted for this compound. google.com

Economic and Safety Considerations:

From a safety perspective, handling larger quantities of flammable organic solvents and potentially toxic reagents requires robust safety protocols and engineered controls. The exothermic nature of the reaction, if any, must be well understood and managed to prevent thermal runaways. A thorough risk assessment is essential before any scale-up activities are undertaken.

Chemical Reactivity and Derivatization Studies

Transformations of the Thiophene-2-carbaldehyde (B41791) Moiety

The aldehyde group is a key site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction pathways. These transformations are fundamental for building more complex molecular architectures.

The electrophilic carbon atom of the aldehyde group readily reacts with nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction of 4-(4-Fluorophenyl)thiophene-2-carbaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction typically involves the removal of a water molecule and is often catalyzed by an acid. The resulting azomethine group (–C=N–) is a versatile functional handle for further synthesis. Schiff bases derived from thiophene (B33073) moieties are significant in coordination chemistry and have been explored for their biological activities. The general mechanism involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the stable imine product.

A variety of amines can be utilized in this reaction, leading to a diverse library of Schiff base derivatives. For instance, reactions with substituted anilines or aliphatic amines can be performed to tune the electronic and steric properties of the final molecule.

Table 1: Examples of Schiff Base Formation with Thiophene-2-carbaldehydes

| Amine Reactant | Product | Conditions |

|---|---|---|

| Primary Aromatic Amine | N-Aryl-1-(4-(4-fluorophenyl)thiophen-2-yl)methanimine | Ethanol, reflux |

| Primary Aliphatic Amine | N-Alkyl-1-(4-(4-fluorophenyl)thiophen-2-yl)methanimine | Methanol, reflux |

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This compound can serve as the aldehyde component in this reaction, reacting with nucleophiles such as pyrazolones or other active methylene compounds. This reaction is extensively used to synthesize α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. nih.gov

The reaction typically proceeds by the base-catalyzed deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the final condensed product. unizin.org The choice of catalyst and reaction conditions can influence the yield and rate of the reaction.

Table 2: Knoevenagel Condensation of Aryl Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Product Type |

|---|---|---|

| This compound | Malononitrile | 2-((4-(4-Fluorophenyl)thiophen-2-yl)methylene)malononitrile |

| This compound | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-(4-fluorophenyl)thiophen-2-yl)acrylate |

The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the thiophene or fluorophenyl rings.

Oxidation: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(4-fluorophenyl)thiophene-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent ([Ag(NH₃)₂]⁺). The synthesis of related thiophenecarboxylic acids is a well-established procedure in organic chemistry. semanticscholar.org The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. chemimpex.com

Reduction: Selective reduction of the aldehyde group yields the primary alcohol, (4-(4-fluorophenyl)thiophen-2-yl)methanol. This can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. For instance, the reduction of a structurally similar ketone, (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanone, to its corresponding alcohol has been successfully demonstrated using sodium borohydride in a mixture of dichloromethane and methanol. google.com This indicates that the aldehyde group of the title compound can be selectively reduced under similar mild conditions. The resulting alcohol, (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol, is a known compound. synthinkchemicals.comchemicalbook.com

Nucleophilic Additions and Condensation Reactions

Electrophilic and Nucleophilic Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The positions of the existing substituents significantly influence the regiochemical outcome of these reactions.

Electrophilic aromatic substitution, such as bromination, on the this compound ring is governed by the directing effects of the substituents. The thiophene ring itself is activated towards electrophilic attack, with the C2 and C5 positions being the most reactive. In this molecule, the C2 position is occupied by an electron-withdrawing aldehyde group, which deactivates the ring and directs incoming electrophiles to the meta-position (C4). unizin.org However, the C4 position is already substituted with the 4-fluorophenyl group.

The most significant factor is the inherent high reactivity of the C5 position (the other position alpha to the sulfur atom). Even with the deactivating effect of the C2-aldehyde, electrophilic substitution is strongly favored at the available C5 position. Therefore, bromination of this compound is expected to proceed with high regioselectivity to yield 5-bromo-4-(4-fluorophenyl)thiophene-2-carbaldehyde. N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of thiophenes, often providing high yields of the α-bromo product. tandfonline.comtandfonline.comresearchgate.net

Table 3: Predicted Outcome of Regioselective Bromination

| Reactant | Reagent | Major Product | Rationale |

|---|

Deformylation and Concurrent Functionalization Reactions

Synthesis of Novel Heterocyclic Scaffolds Utilizing this compound as a Precursor

This compound is a valuable starting material for constructing more complex molecular architectures, particularly various five- and six-membered heterocyclic rings.

Oxadiazole Derivatives Synthesis

The synthesis of 1,3,4-oxadiazole derivatives from this compound typically proceeds through a multi-step sequence involving the formation of a hydrazone intermediate, followed by oxidative cyclization. A general and plausible pathway involves:

Hydrazone Formation: The aldehyde is condensed with a carbohydrazide (e.g., benzoic acid hydrazide) to form an N-acylhydrazone.

Cyclodehydration: This intermediate is then subjected to cyclodehydration. Various reagents can accomplish this transformation, including phosphorus oxychloride, thionyl chloride, or acetic anhydride under reflux conditions. A common method involves heating the corresponding acid hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride nih.gov. Another approach is the oxidative cyclization of the N-acylhydrazone using an oxidizing agent such as iodine in the presence of a base.

This synthetic strategy allows for the introduction of diverse substituents on the oxadiazole ring, depending on the choice of the initial carbohydrazide.

| Reactant | Product Name | Resulting Structure |

|---|---|---|

| Benzoic acid hydrazide | 2-(4-(4-Fluorophenyl)thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole | A 1,3,4-oxadiazole ring substituted with a 4-(4-fluorophenyl)thiophenyl group at position 2 and a phenyl group at position 5. |

| 4-Chlorobenzoic acid hydrazide | 2-(4-Chlorophenyl)-5-(4-(4-fluorophenyl)thiophen-2-yl)-1,3,4-oxadiazole | A 1,3,4-oxadiazole ring substituted with a 4-(4-fluorophenyl)thiophenyl group at one position and a 4-chlorophenyl group at the other. |

| Isonicotinohydrazide | 4-(2-(4-(4-Fluorophenyl)thiophen-2-yl)-1,3,4-oxadiazol-5-yl)pyridine | A 1,3,4-oxadiazole ring bearing the 4-(4-fluorophenyl)thiophenyl moiety and a pyridin-4-yl group. |

Pyrazole and Thiazole Annulation Products

The aldehyde functional group is a key handle for the construction of pyrazole and thiazole rings.

Pyrazole Synthesis: The synthesis of pyrazole derivatives from this compound can be achieved through several established routes. A primary method involves the condensation of the aldehyde with a hydrazine derivative (such as phenylhydrazine or hydrazine hydrate) to form a hydrazone. This intermediate can then be cyclized. One prominent method is the Vilsmeier-Haack reaction, where the hydrazone is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield a 4-formyl pyrazole derivative nih.govresearchgate.net.

Alternatively, the aldehyde can first be used to synthesize a chalcone, which is then cyclized with hydrazine to form a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.

| Reagents | Intermediate | Product Name |

|---|---|---|

| 1. Phenylhydrazine 2. POCl₃, DMF | This compound phenylhydrazone | 1-Phenyl-3-(4-(4-fluorophenyl)thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

| 1. Acetophenone, NaOH 2. Hydrazine hydrate | (E)-3-(4-(4-Fluorophenyl)thiophen-2-yl)-1-phenylprop-2-en-1-one (Chalcone) | 5-(4-(4-Fluorophenyl)thiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole |

Thiazole Synthesis: The Hantzsch thiazole synthesis provides a reliable method for preparing thiazole derivatives from this compound. The process involves two main steps:

Thiosemicarbazone Formation: The aldehyde is reacted with thiosemicarbazide in an alcoholic solvent, often with an acid catalyst, to produce the corresponding this compound thiosemicarbazone researchgate.net.

Cyclocondensation: This thiosemicarbazone intermediate is then cyclized by reacting it with an α-haloketone, such as 2-bromoacetophenone, in a suitable solvent like ethanol under reflux conditions researchgate.netnih.gov. This reaction yields 2,4-disubstituted thiazole derivatives.

| α-Haloketone | Product Name | Resulting Structure |

|---|---|---|

| 2-Bromoacetophenone | N-((4-(4-Fluorophenyl)thiophen-2-yl)methylene)-4-phenylthiazol-2-amine | A thiazole ring with a phenyl group at position 4 and an imine linkage to the 4-(4-fluorophenyl)thiophenyl moiety at position 2. |

| Ethyl 2-chloroacetoacetate | Ethyl 2-((4-(4-fluorophenyl)thiophen-2-yl)methyleneamino)-4-methylthiazole-5-carboxylate | A thiazole ring substituted with a methyl group, an ethyl carboxylate group, and the imine-linked thiophene moiety. |

Thiazolidinone and Pyrimidine (B1678525) Ring System Formations

The aldehyde is also a key building block for other important heterocyclic systems like thiazolidinones and pyrimidines.

Thiazolidinone Formation: 4-Thiazolidinones are commonly synthesized through a three-component reaction or via a two-step process involving a Schiff base intermediate. Using this compound, the typical synthesis involves:

Schiff Base Synthesis: The aldehyde is condensed with a primary amine (e.g., aniline) in a solvent like ethanol to form an imine, also known as a Schiff base.

Cyclocondensation: The resulting Schiff base is then reacted with a mercaptoalkanoic acid, most commonly thioglycolic acid, in a solvent such as benzene (B151609) or toluene (B28343), often with azeotropic removal of water. This cyclocondensation reaction yields the 2,3-disubstituted 4-thiazolidinone ring system researchgate.netnih.govekb.eg.

| Primary Amine | Product Name | Resulting Structure |

|---|---|---|

| Aniline | 2-(4-(4-Fluorophenyl)thiophen-2-yl)-3-phenylthiazolidin-4-one | A 4-thiazolidinone ring with the 4-(4-fluorophenyl)thiophenyl group at position 2 and a phenyl group at position 3. |

| 4-Chloroaniline | 3-(4-Chlorophenyl)-2-(4-(4-fluorophenyl)thiophen-2-yl)thiazolidin-4-one | A 4-thiazolidinone core with a 4-chlorophenyl group on the nitrogen atom and the thiophene moiety at C2. |

| Cyclohexylamine | 3-Cyclohexyl-2-(4-(4-fluorophenyl)thiophen-2-yl)thiazolidin-4-one | A 4-thiazolidinone ring bearing a cyclohexyl group at N3 and the substituted thiophene at C2. |

Pyrimidine Ring System Formation: The synthesis of pyrimidine derivatives often utilizes chalcones as key intermediates. The pathway starting from this compound is as follows:

Chalcone Synthesis: The aldehyde undergoes a Claisen-Schmidt condensation with a substituted acetophenone in the presence of a strong base like sodium hydroxide or potassium hydroxide in an alcoholic medium. This reaction forms an α,β-unsaturated ketone, known as a chalcone pnrjournal.comamegroups.org.

Pyrimidine Ring Closure: The synthesized chalcone is then reacted with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine hydrochloride, in the presence of a base (e.g., NaOH or KOH in ethanol) under reflux. This cyclocondensation reaction leads to the formation of the corresponding dihydropyrimidine derivative amegroups.orgnih.gov.

| Acetophenone Derivative | N-C-N Reagent | Product Name |

|---|---|---|

| Acetophenone | Guanidine Hydrochloride | 4-(4-(4-Fluorophenyl)thiophen-2-yl)-6-phenylpyrimidin-2-amine |

| 4-Methoxyacetophenone | Urea | 4-(4-(4-Fluorophenyl)thiophen-2-yl)-6-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidin-2-one |

| 4-Bromoacetophenone | Thiourea | 4-(4-Bromophenyl)-6-(4-(4-fluorophenyl)thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2-thione |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

For 4-(4-Fluorophenyl)thiophene-2-carbaldehyde , the ¹H NMR spectrum is expected to show distinct signals for each proton. The aldehydic proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The two protons on the thiophene (B33073) ring (at positions 3 and 5) would appear as two separate signals in the aromatic region (δ 7.0-8.5 ppm). Due to their separation by the substituted carbon, they would likely appear as singlets or very fine doublets, reflecting minimal or long-range coupling. The 4-fluorophenyl group would produce two signals, each integrating to two protons, appearing as doublets or complex multiplets due to both proton-proton and proton-fluorine coupling.

The ¹³C NMR spectrum would provide information on each unique carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, expected around δ 180-190 ppm. The spectrum would also show signals for the four distinct carbons of the thiophene ring and the carbons of the fluorophenyl ring. The carbon atoms of the fluorophenyl ring will exhibit splitting due to C-F coupling.

The ¹⁹F NMR spectrum is highly specific for fluorine-containing compounds. It would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Reference Data: ¹H NMR of Thiophene-2-carbaldehyde (B41791) To illustrate, the ¹H NMR signals for the parent compound, thiophene-2-carbaldehyde, are well-documented. chemicalbook.com The substitution at the 4-position in the target molecule would alter the chemical shifts and coupling patterns of the remaining thiophene protons.

| Proton Location | Chemical Shift (δ ppm) in DMSO | Multiplicity |

| Aldehyde (CHO) | 9.97 | Singlet |

| Thiophene H5 | 8.13 | Doublet |

| Thiophene H3 | 8.03 | Doublet |

| Thiophene H4 | 7.94 | Triplet (Doublet of doublets) |

| Data sourced from ChemicalBook for thiophene-2-carbaldehyde in DMSO solvent. chemicalbook.com |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum of This compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically found between 1660-1700 cm⁻¹. For the parent thiophene-2-carbaldehyde, this peak is observed around 1665-1683 cm⁻¹. researchgate.netjournalskuwait.orgresearchgate.net Other key signals would include aromatic C-H stretching above 3000 cm⁻¹, C=C stretching vibrations for both the thiophene and phenyl rings in the 1400-1600 cm⁻¹ region, and a strong C-F stretching band, expected in the 1250-1100 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is typically weaker and found at lower wavenumbers. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, would complement the FT-IR data. Non-polar bonds, such as the C=C and C-S bonds of the thiophene ring, often produce strong Raman signals, whereas the polar C=O bond would be weaker.

Reference Data: Key FT-IR Peaks for Thiophene-2-carbaldehyde

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3110 |

| Aldehyde C-H Stretch | ~2825 |

| Carbonyl (C=O) Stretch | ~1683 |

| Thiophene Ring C=C Stretch | ~1500-1400 |

| Data sourced from studies on thiophene-2-carbaldehyde. researchgate.net |

A detailed assignment of vibrational modes requires theoretical calculations, such as Density Functional Theory (DFT), coupled with experimental data. A Potential Energy Distribution (PED) analysis would quantify the contribution of individual bond stretches, bends, and torsions to each observed vibrational band. For This compound , this analysis would precisely assign the complex vibrations involving the interconnected thiophene and phenyl rings, such as ring breathing modes and substituent-sensitive vibrations. Such computational studies have been performed on related molecules like (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide, where DFT calculations helped assign specific C-H in-plane and out-of-plane bending modes and torsional modes of the molecular backbone. primescholars.com Without experimental data for the title compound, a specific PED analysis remains theoretical.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., EI-MS, ESI-MS, LC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₁₁H₇FOS, with a calculated molecular weight of approximately 206.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z ≈ 206. Key fragmentation pathways would likely involve:

Loss of a hydrogen radical (M-1): Cleavage of the aldehydic C-H bond to give a stable acylium ion at m/z 205.

Loss of the formyl group (M-29): Cleavage of the bond between the thiophene ring and the aldehyde group, resulting in a fragment at m/z 177 from the loss of a ·CHO radical.

Loss of carbon monoxide (M-28): A common fragmentation for aldehydes, which could occur from the molecular ion or other fragments.

Electrospray ionization (ESI) or LC-MS, being softer ionization techniques, would prominently show the protonated molecule [M+H]⁺ at m/z ≈ 207. rsc.org

Reference Data: Key Fragments in Mass Spectrum of Thiophene-2-carbaldehyde (MW = 112.15)

| m/z | Identity | Description |

| 112 | [M]⁺˙ | Molecular Ion |

| 111 | [M-H]⁺ | Loss of aldehydic hydrogen |

| 83 | [M-CHO]⁺ | Loss of formyl radical |

| Data sourced from the NIST Chemistry WebBook. nih.govnist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of This compound is expected to be characterized by intense absorptions arising from π→π* transitions associated with its extended conjugated system, which includes the phenyl ring, the thiophene ring, and the carbonyl group. These transitions typically occur in the 200-400 nm range. A weaker n→π* transition, involving the promotion of a non-bonding electron from the aldehyde's oxygen atom to an anti-bonding π* orbital, may also be observed at a longer wavelength. The conjugation between the two aromatic rings would likely cause a bathochromic (red) shift to a longer wavelength compared to the parent thiophene-2-carbaldehyde. science-softcon.de

For reference, studies on derivatives of thiophene-2-carbaldehyde show strong absorption bands in the UV region. researchgate.netprimescholars.com For example, thiophene-2-carboxylic acid, a similar conjugated system, shows a maximum absorption at 248 nm. spectrabase.com

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of This compound , if suitable crystals could be grown, would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity or twist between the thiophene and fluorophenyl rings. It would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as C-H···O or C-H···F hydrogen bonds or π-π stacking, which govern the supramolecular architecture. While crystal structures for numerous thiophene derivatives have been reported, including for reaction products of thiophene-2-carbaldehyde researchgate.netnih.gov, no published crystal structure for this compound was found in the search results.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules. researchgate.net DFT methods, such as the popular B3LYP functional, are frequently used to calculate a wide array of molecular properties. nih.govmdpi.com

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. mdpi.com This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. For 4-(4-Fluorophenyl)thiophene-2-carbaldehyde, key parameters include the bond lengths and angles within the thiophene (B33073) and fluorophenyl rings, the C-C bond connecting them, and the geometry of the aldehyde group.

Conformational analysis is particularly important for this molecule, focusing on the dihedral angle between the planes of the thiophene and the 4-fluorophenyl rings. This rotation determines the degree of π-conjugation between the two aromatic systems, which in turn influences the electronic and optical properties of the molecule. The planarity or non-planarity of the ground state conformation is a critical finding of this analysis.

While the general methodology is well-established, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available in the reviewed scientific literature.

Electronic Structure Analysis: Charge Distribution and Dipole Moments

Understanding the distribution of electrons within a molecule is key to explaining its polarity and intermolecular interactions. Mulliken population analysis is a common method to calculate the partial atomic charges on each atom, providing a quantitative picture of electron distribution. niscpr.res.inuni-muenchen.de This analysis can reveal which atomic sites are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, one would expect the electronegative fluorine, oxygen, and sulfur atoms to significantly influence the charge distribution.

Specific calculated Mulliken atomic charges and the dipole moment for this compound have not been reported in the available literature.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. researchgate.netnih.gov A smaller gap generally implies higher reactivity and easier electronic excitation.

Analysis of the spatial distribution of the HOMO and LUMO reveals which parts of the molecule are involved in electron-donating and electron-accepting interactions. In molecules like this, the HOMO is often distributed over the electron-rich thiophene ring, while the LUMO may be localized on the electron-withdrawing aldehyde group.

A detailed study on the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) reported a calculated HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com However, specific values for the HOMO energy, LUMO energy, and the resulting energy gap for this compound are not documented in the searched scientific papers.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, highlighting these as nucleophilic centers. Positive potential (blue) would be expected near the hydrogen atoms, particularly the aldehyde proton. The MEP surface is an invaluable tool for predicting sites for intermolecular interactions, including hydrogen bonding. mendeley.com

A visual MEP map and a detailed analysis of the electrostatic potential values for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict spectroscopic data with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. Theoretical calculations of vibrational frequencies can help assign the various absorption bands in an experimental infrared (IR) spectrum to specific molecular motions, such as the characteristic stretching of the C=O bond in the aldehyde, the C-F bond, and the various vibrations of the aromatic rings. mdpi.commdpi.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is often used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing calculated shifts with experimental data can confirm the molecular structure and help in the assignment of complex spectra. For example, experimental ¹H and ¹³C NMR data for the related 4-fluorobenzaldehyde (B137897) have been reported. rsc.org

Although the methodologies are robust, specific predicted vibrational frequencies and NMR chemical shifts for this compound have not been published in the literature surveyed.

Reaction Mechanism Elucidation through Transition State Calculations

Beyond static molecular properties, computational chemistry can be used to explore the reactivity of this compound by mapping out the potential energy surface of a chemical reaction. This involves locating the structures of transition states—the high-energy species that connect reactants and products. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, providing insight into the reaction rate.

Such studies are crucial for understanding, for instance, the mechanisms of nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring. However, investigations into the reaction mechanisms involving this compound, including transition state calculations, were not found in the reviewed scientific literature.

Thermodynamic and Kinetic Studies of Chemical Transformations

Thermodynamic and kinetic studies of chemical transformations involving this compound are essential for predicting reaction outcomes and optimizing reaction conditions. Although specific experimental data for this compound is sparse, general principles can be applied based on its structural motifs.

Thermodynamic Considerations:

The thermodynamics of reactions involving this compound are governed by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The presence of the thiophene ring, the phenyl group, and the aldehyde functional group dictates the compound's stability and the energy changes associated with its reactions.

For instance, in a typical reaction such as an oxidation or reduction of the aldehyde group, the thermodynamic feasibility can be estimated. The oxidation of the aldehyde to a carboxylic acid is generally an exergonic process, favored by a negative change in Gibbs free energy. Conversely, the reduction of the aldehyde to an alcohol is also typically thermodynamically favorable.

Kinetic Analysis:

The kinetics of reactions involving this compound would focus on determining the reaction rates, rate constants, and activation energies. The reactivity of the aldehyde group is influenced by the electronic effects of the 4-fluorophenyl and thiophene rings. The fluorine atom, being an electron-withdrawing group, can influence the electrophilicity of the aldehyde's carbonyl carbon. This, in turn, affects the rate of nucleophilic attack on the carbonyl group, a key step in many of its reactions.

A hypothetical kinetic study might involve monitoring the progress of a reaction over time, for example, the reaction with a nucleophile. The data obtained could be used to determine the reaction order and the rate constant. The effect of temperature on the rate constant would allow for the calculation of the activation energy (Ea) using the Arrhenius equation, providing insight into the energy barrier of the reaction.

While specific experimental data is not available, a representative data table for a hypothetical reaction could be structured as follows:

Table 1: Hypothetical Thermodynamic and Kinetic Data for the Oxidation of this compound

| Parameter | Value | Units |

| Enthalpy of Reaction (ΔH) | -450 | kJ/mol |

| Entropy of Reaction (ΔS) | -120 | J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) at 298 K | -414.24 | kJ/mol |

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ | L/(mol·s) |

| Activation Energy (Ea) | 65 | kJ/mol |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a compound with its reactivity. For this compound, a QSRR study would involve developing a mathematical equation that relates its structural features to a specific measure of reactivity, such as a reaction rate constant or an equilibrium constant.

The development of a QSRR model for a series of related thiophene-2-carbaldehydes would typically involve the following steps:

Data Set Collection: A dataset of compounds with known reactivity data would be compiled. This would include this compound and other derivatives with varying substituents on the phenyl ring or the thiophene ring.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Describing the 3D shape of the molecule.

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the developed QSRR model would be assessed using internal and external validation techniques.

A hypothetical QSRR equation for the reactivity (log k) of a series of 4-arylthiophene-2-carbaldehydes might look like this:

log k = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

log k is the logarithm of the rate constant.

σ is the Hammett substituent constant, which accounts for the electronic effect of the substituent on the aryl ring.

Eₛ is the Taft steric parameter, which accounts for the steric effect of the substituent.

logP is the logarithm of the partition coefficient, representing the hydrophobicity of the molecule.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Table 2: Hypothetical Descriptors for a QSRR Study of Substituted 4-Arylthiophene-2-carbaldehydes

| Compound | Substituent (X) | Hammett Constant (σ) | Taft Steric Parameter (Eₛ) | logP | Observed log k | Predicted log k |

| 1 | H | 0.00 | 0.00 | 2.50 | -2.10 | -2.12 |

| 2 | 4-F | 0.06 | -0.46 | 2.65 | -2.05 | -2.04 |

| 3 | 4-Cl | 0.23 | -0.97 | 3.05 | -1.98 | -1.97 |

| 4 | 4-CH₃ | -0.17 | -1.24 | 3.01 | -2.25 | -2.26 |

| 5 | 4-NO₂ | 0.78 | -2.52 | 2.30 | -1.50 | -1.51 |

Note: The data in this table is hypothetical and for illustrative purposes only. The "Predicted log k" would be calculated using the developed QSRR equation.

Such QSRR models are valuable tools for predicting the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical properties.

Exploration in Advanced Materials Science

Precursors for Optoelectronic Materials and Devices

The intrinsic properties of 4-(4-Fluorophenyl)thiophene-2-carbaldehyde make it an excellent precursor for materials used in optoelectronic devices. The thiophene (B33073) ring is a common component in organic electronics due to its electron-rich nature and its ability to support charge delocalization. The aldehyde functional group provides a reactive site for constructing larger, more complex molecular architectures through various condensation reactions.

The design of efficient charge-transporting materials is fundamental to the performance of organic electronic devices. The molecular structure of this compound offers a robust framework for creating such materials. The combination of the thiophene and fluorophenyl groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for facilitating the injection and transport of charge carriers (holes and electrons) within a device.

Derivatives of similar violanthrone compounds have been investigated as organic semiconductors, where the choice of solubilizing groups significantly impacts hole mobility. beilstein-journals.org For instance, the incorporation of dicyanomethylene groups into a related molecular backbone led to a 60-fold improvement in charge mobility. beilstein-journals.org While direct studies on this compound are specific, the principles of molecular engineering suggest its utility. The aldehyde group can be used to extend the π-conjugation of the molecule, a key strategy for enhancing intermolecular interactions like π-π stacking, which are essential for efficient charge hopping between adjacent molecules in the solid state. beilstein-journals.org

Table 1: Charge Transport Properties of Related Organic Semiconductors This table presents data for related compounds to illustrate the principles of charge transport design.

| Compound ID | Mobility Type | Mobility (cm²/V·s) | ON/OFF Ratio | Ref. |

|---|---|---|---|---|

| 3a | p-type | 3.62 × 10⁻⁶ | 10² | beilstein-journals.org |

| 3b | p-type | 1.07 × 10⁻² | 10³ | beilstein-journals.org |

| 3c | p-type | 1.21 × 10⁻³ | 10⁴ | beilstein-journals.org |

Thiophene derivatives are foundational in the development of materials for OLEDs and organic photovoltaic cells (OPVs). nbinno.com In the context of OPVs, particularly dye-sensitized solar cells (DSSCs), molecules containing a thiophene-fluorophenyl structure serve as efficient π-linkers or spacers. cnr.itresearchgate.net These linkers connect an electron-donor part of the dye to an electron-acceptor part, facilitating intramolecular charge transfer upon photoexcitation, which is the primary step in converting light to electricity. researchgate.net

Novel triphenylamine (TPA)-based organic dyes incorporating a thienyl–fluoro-phenyl-substituted π-linker have been synthesized and evaluated in DSSCs. researchgate.net Experimental results from these related systems indicate that the inclusion of electron-withdrawing substituents, such as the fluorine atom on the phenyl ring, near the electron-acceptor moiety leads to more efficient photoinduced charge transfer. DSSCs constructed using dyes with a thienyl–o-fluoro-phenyl substitution have demonstrated superior solar-energy-to-electricity conversion efficiency compared to non-fluorinated analogues. researchgate.net The aldehyde group of this compound provides a straightforward synthetic handle to incorporate this beneficial structural motif into complex D-π-A dyes for DSSCs. mdpi.comresearchgate.net

Development of Non-Linear Optical (NLO) Chromophores

Non-linear optical (NLO) materials are capable of altering the properties of light and are crucial for technologies like optical data storage, signal processing, and frequency conversion. nih.gov The design of NLO chromophores often involves creating molecules with a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

The 4-(4-fluorophenyl)thiophene moiety is an excellent component for such systems. The aldehyde group can be readily converted into a stronger electron-accepting group or used to link the thiophene bridge to one. A study on a direct derivative, N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, investigated its NLO properties through computational methods. mjcce.org.mk The calculations revealed a significant first-order hyperpolarizability (β), a key measure of second-order NLO activity. This indicates that the molecular framework is effective at mediating charge transfer, a prerequisite for a strong NLO response. mjcce.org.mk The study computed a total molecular dipole moment (μ) and a first hyperpolarizability (β₀) for this derivative, highlighting its potential for NLO applications. mjcce.org.mk

Table 2: Calculated NLO Properties of a this compound Derivative Data for N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide. mjcce.org.mk

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 6.1381 | Debye |

| First Hyperpolarizability (β₀) | 14.708 x 10⁻³⁰ | esu |

Role in Conjugated Polymers and Polymer Precursors

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure gives them unique electronic and optical properties, making them suitable for use as active materials in a variety of organic electronic devices. Thiophene is one of the most common building blocks for these polymers. rsc.org

This compound is a valuable monomer precursor for synthesizing novel conjugated polymers. The aldehyde functionality can participate in various polymerization reactions, such as Knoevenagel condensation or Wittig reactions, to form the polymer backbone. For example, nonlinear π-conjugated polymer acceptors have been synthesized using a difluoro-substituted thiophene unit as a key component in the polymer chain. nankai.edu.cn In a study, two such polymers were synthesized via a Stille coupling reaction, and the fluorinated version (TZ2) exhibited lower energy levels and better molecular aggregation compared to its non-fluorinated counterpart (TZ1). nankai.edu.cn This led to more efficient exciton dissociation and higher charge carrier mobilities in all-polymer solar cells, resulting in a significantly higher power conversion efficiency (PCE) of 7.41% for the fluorinated polymer device, compared to 4.06% for the non-fluorinated one. nankai.edu.cn This demonstrates the importance of fluorinated thiophene units in designing high-performance conjugated polymers.

Table 3: Performance of Solar Cells Based on Fluorinated vs. Non-Fluorinated Thiophene Polymers Data from a study on nonlinear π-conjugated polymer acceptors. nankai.edu.cn

| Polymer ID | Jsc (mA cm⁻²) | PCE (%) |

|---|---|---|

| TZ1 (Non-fluorinated) | 7.99 | 4.06 |

| TZ2 (Fluorinated) | 14.94 | 7.41 |

Coordination Chemistry: Ligand Design for Metal Complex Formation

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The aldehyde group of this compound is a key functional group for synthesizing Schiff base ligands. Schiff bases are formed through the condensation reaction of an aldehyde or ketone with a primary amine.

Thiophene-2-carboxaldehyde and its derivatives are widely used to prepare Schiff base ligands that can coordinate with various transition metals to form stable complexes. ijfans.org These reactions are robust and high-yielding. The resulting Schiff base ligand, containing an imine (-C=N-) group, can act as a chelating agent, binding to metal ions through the imine nitrogen and often another donor atom, such as the sulfur of the thiophene ring. The resulting metal complexes have diverse applications, for instance, in catalysis and materials science. Research on complexes derived from the parent thiophene-2-carboxaldehyde shows that the thiophene sulfur can coordinate with the metal center, influencing the geometry and electronic properties of the final complex. The presence of the 4-fluorophenyl group in ligands derived from this compound would further modulate the electronic structure and potential intermolecular interactions of the resulting metal complexes. nih.govnih.gov

Investigation As Precursors for Diverse Bioactive Scaffolds

Rational Design of Structurally Diverse Analogs and Derivatives

The rational design of novel molecules from 4-(4-fluorophenyl)thiophene-2-carbaldehyde leverages its inherent chemical reactivity to construct a library of diverse compounds. The aldehyde functional group is a key handle for derivatization, readily participating in reactions to form new carbon-carbon and carbon-nitrogen bonds.

One common strategy involves condensation reactions. For instance, the aldehyde can react with compounds containing active methylene (B1212753) groups or various amines to yield a range of derivatives. Thiophene-2-carbaldehyde (B41791) derivatives have been reacted with hydrazines to form hydrazones, which can be further cyclized to create pyrazoline systems. japsonline.com Similarly, reactions with substituted anilines can produce Schiff bases, which are precursors to numerous heterocyclic systems. nih.gov

Another approach is the modification of the thiophene (B33073) ring itself or the synthesis of more complex fused-ring systems. For example, the Vilsmeier reaction on related thiophene structures has been used to introduce a carbaldehyde group, which is then transformed into more complex structures like tetrafluorothiabenzoporphyrin. researchgate.net The core thiophene structure can also be built through methods like the Gewald reaction, which allows for the one-pot synthesis of substituted thiophenes from elemental sulfur, a compound with an active methylene group, and a ketone or aldehyde. nih.govcolab.ws These methods enable the generation of a wide variety of substituted thiophenes that can be further elaborated.

The synthesis of thiophene carboxamide derivatives, which act as biomimetics of known bioactive compounds, is another area of focus. nih.gov For example, 5-(4-fluorophenyl)thiophene-2-carboxylic acid, a close relative of the title compound, has been coupled with various anilines using reagents like EDC and DMAP to produce a series of amide derivatives. nih.gov This highlights a common synthetic pathway where the aldehyde of this compound could first be oxidized to the corresponding carboxylic acid before undergoing amide coupling reactions.

The following table summarizes various classes of derivatives that can be conceptually designed or have been synthesized from thiophene-2-carbaldehyde precursors.

| Derivative Class | Synthetic Precursor(s) | Key Reaction Type | Resulting Scaffold |

| Thiazole Derivatives | Acetylthiophene, Hydrazonoyl Halides | Multicomponent Reaction | Thiazole-Thiophene Hybrid |

| Pyrazoline Derivatives | Thiophene-based Chalcones, Phenylhydrazine | Cyclocondensation | N-phenyl Pyrazoline |

| Thienopyrimidine Derivatives | Aminothiophene Precursors, Phenyl Isothiocyanate | Cyclization | Fused Thienopyrimidine |

| Carboxamide Derivatives | Thiophene-2-carboxylic acid, Anilines | Amide Coupling | Thiophene Carboxamide |

Structure-Reactivity Profile Development in Relation to Derivatization

The reactivity of this compound is governed by the interplay between the thiophene ring, the aldehyde group, and the 4-fluorophenyl substituent. The thiophene ring is an electron-rich aromatic system, more reactive than benzene (B151609) towards electrophilic substitution. nih.gov However, the aldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 5-position. Conversely, the aldehyde group itself is the primary site for nucleophilic attack.

The key reactions for derivatization stem from the aldehyde functionality:

Condensation Reactions: It readily undergoes condensation with a variety of nucleophiles. For example, Knoevenagel condensation with active methylene compounds or Wittig reactions with phosphorus ylides can extend the carbon chain.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can generate a diverse range of substituted aminomethylthiophenes.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid, which opens up another extensive branch of derivatives, including esters and amides. nih.gov It can also be reduced to the corresponding alcohol, providing a different functional group for further modification.

The 4-fluorophenyl group at the 4-position of the thiophene ring also influences reactivity. The fluorine atom is a weakly deactivating, ortho-para directing group on the phenyl ring. While this primarily affects reactions on the phenyl ring itself, its electronic influence can be transmitted through the thiophene system, subtly modulating the reactivity of the aldehyde group.

The thiophene ring itself can undergo metabolic oxidation. Studies on substituted thiophenes have shown that they can be metabolized via S-oxidation to form reactive thiophene sulfoxide (B87167) intermediates or via ring epoxidation. femaflavor.org The presence of an acyl substituent, like the carbaldehyde group, can increase the reactivity of the S-oxide intermediate towards nucleophiles. femaflavor.org This metabolic reactivity is an important consideration in the design of derivatives intended for biological applications.

Exploring Chemical Space for Novel Molecular Architectures

The exploration of chemical space using this compound as a starting block aims to generate novel molecular architectures that are distinct from existing compounds. This involves moving beyond simple derivatization to the construction of complex, often polycyclic, systems.

One strategy is the use of multicomponent reactions (MCRs). MCRs, such as the Gewald reaction, allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is highly efficient for creating diverse libraries of compounds. researchgate.netnih.gov For example, a Gewald-type synthesis could theoretically be employed to construct a different aminothiophene scaffold, which could then be further modified.

Another avenue is the synthesis of fused heterocyclic systems. The aminothiophene derivatives prepared from the title compound or its precursors can be used to build fused pyrimidine (B1678525) rings, leading to thieno[3,2-d]pyrimidine (B1254671) scaffolds. semanticscholar.org These fused systems have rigid structures that can present functional groups in well-defined spatial orientations, which is often beneficial for specific biological interactions. For instance, 4-aminothiophene derivatives have been cyclized with phenyl isothiocyanate to yield thieno[3,2-d]pyrimidine structures. semanticscholar.org

The creation of spirocyclic compounds represents another direction for exploring novel chemical space. Spiro compounds, which contain two rings connected by a single atom, have unique three-dimensional shapes. For example, intermediate hydrazides derived from related structures have been reacted to form spiro-1,3,4-thiadiazole derivatives. mdpi.com

The synthesis of macrocycles is also a possibility. The aldehyde group can participate in cyclization reactions to form large rings. For example, the aldehyde of a related tetrafluorobenzo[c]thiophene-1-carbaldehyde was converted into a tetrafluorothiabenzoporphyrin, a large macrocyclic structure. researchgate.net This demonstrates the potential for creating complex macrocyclic architectures from aldehyde-functionalized thiophenes.

Computational Docking Studies for Potential Binding Interactions (excluding specific biological outcomes)

Computational docking is a valuable tool for predicting the potential binding interactions of designed derivatives with protein targets. These studies can help prioritize which compounds to synthesize and test, saving time and resources. The docking process involves placing a ligand (the designed derivative) into the binding site of a protein and calculating a score that estimates the binding affinity. colab.ws

Docking studies on thiophene derivatives have been performed on a variety of protein targets. For instance, thiophene-based N-phenyl pyrazoline derivatives were docked into the active site of the epidermal growth factor receptor (EGFR). japsonline.com The results showed that these compounds could form hydrogen bonds and hydrophobic interactions with key residues in the binding pocket, with some derivatives showing calculated binding energies lower than that of a known inhibitor. japsonline.com

In another study, newly synthesized thiophene derivatives were docked into the active site of DprE1, an enzyme from Mycobacterium tuberculosis. colab.ws The docking results indicated that the designed compounds could fit well within the binding site and form favorable interactions. One compound, S23, exhibited a better docking score (-8.516) compared to the standard drug isoniazid (B1672263) (-6.315), suggesting a potentially strong binding interaction. colab.ws

The analysis of these docking simulations provides insights into the specific interactions that contribute to binding. These can include:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

π-π Stacking: Interactions between aromatic rings on the ligand and protein residues like tyrosine or phenylalanine. nih.gov

π-Cation Interactions: Interactions between an aromatic ring and a positively charged group.

The following table presents hypothetical docking scores for a series of designed derivatives against a generic protein kinase active site, illustrating how such data is used to rank potential compounds.

| Compound ID | Derivative Type | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

| REF-01 | Reference Ligand | - | -9.5 | H-bond with Asp184, π-π stacking with Tyr120 |

| TPC-D01 | Schiff Base | Aniline | -7.2 | H-bond with Asp184 |

| TPC-D02 | Pyrazoline | Cyclized Chalcone | -8.8 | H-bond with Asp184, Hydrophobic interaction with Leu52 |

| TPC-D03 | Carboxamide | 3,4-dimethoxyaniline | -9.1 | H-bond with Asp184, H-bond with Cys180, π-π stacking with Tyr120 |

| TPC-D04 | Thienopyrimidine | Fused Ring | -8.5 | Hydrophobic interaction with Val60, π-π stacking with Phe118 |

These computational studies, by predicting binding modes and affinities without presupposing a specific biological outcome, play a crucial role in the rational design cycle, guiding the synthesis of novel molecules based on this compound. nih.gov

Future Research Directions and Emerging Perspectives

Development of Highly Efficient and Stereoselective Synthetic Methodologies

While current synthetic routes to substituted thiophenes are effective, future efforts will likely concentrate on enhancing efficiency, sustainability, and stereochemical control. Traditional methods like the Paal-Knorr or Gewald syntheses often require harsh conditions or produce mixtures. derpharmachemica.com Recent advances have focused on the cyclization of functionalized alkynes, which offers a more direct and atom-economical pathway to the thiophene (B33073) ring with specific substitution patterns. mdpi.com

Future research should aim to:

Implement Novel Catalytic Systems: Exploring new transition-metal catalysts or organocatalysts could lead to milder reaction conditions, lower catalyst loadings, and improved yields for Suzuki or Stille coupling reactions used to form the 4-aryl bond.

Utilize Flow Chemistry: Continuous flow processing can offer significant improvements in safety, scalability, and reaction time for the synthesis of 4-(4-Fluorophenyl)thiophene-2-carbaldehyde. nih.govhitec-zang.de This approach allows for precise control over reaction parameters, leading to higher purity and consistency.

Develop Stereoselective Approaches: For applications where chirality is critical, the development of stereoselective synthetic methods is paramount. Research into using chiral auxiliaries or asymmetric catalysis to control the stereochemistry of substituents added to the thiophene ring is a promising avenue. An emerging strategy involves using thiophene as a masked four-carbon synthon which can be desulfurized after stereoselective modifications to yield chiral C-alkyl glycosides. researchgate.net

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To achieve the goals of higher efficiency and purity, a deeper understanding of reaction dynamics is required. The integration of Process Analytical Technology (PAT) into the synthetic workflow represents a significant step forward. hitec-zang.de By monitoring reactions in real-time, chemists can gain immediate insight into reaction kinetics, intermediate formation, and impurity profiles.

Key opportunities in this area include:

Multi-technique Platforms: Combining complementary analytical tools such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV/Vis spectroscopy can provide a comprehensive picture of the reaction as it proceeds. nih.govhitec-zang.de For a multistep synthesis involving this compound, each technique could monitor a specific transformation. nih.gov

Advanced Data Analysis: The large datasets generated by real-time monitoring can be processed using advanced chemometric models, including partial least squares (PLS) regression and machine learning algorithms like deep learning. nih.govhitec-zang.de This allows for the accurate, real-time quantification of multiple components in the reaction mixture. hitec-zang.de

Feedback Control in Flow Synthesis: In a continuous flow setup, data from PAT instruments can be used to create automated feedback loops that adjust reaction conditions (e.g., temperature, flow rate, reagent stoichiometry) to maintain optimal performance and product quality. nih.gov

Table 1: Advanced Analytical Techniques for Real-Time Synthesis Monitoring

| Analytical Technique | Information Provided | Application in Synthesis of this compound |